(2-Ethylphenyl)methanol
Overview
Description
(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a mild aromatic odor. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure of this compound consists of a benzene ring substituted with an ethyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)methanol can be synthesized through several methods, including the reduction of 2-ethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where 2-ethylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 2-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to a hydroxyl group, forming the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: (2-Ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 2-ethylphenylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-ethylbenzyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2-Ethylbenzaldehyde.
Reduction: 2-Ethylphenylmethane.
Substitution: 2-Ethylbenzyl chloride.
Scientific Research Applications
(2-Ethylphenyl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Benzyl alcohol: Similar structure but lacks the ethyl group.
Phenethyl alcohol: Contains a phenyl group attached to an ethyl group and a hydroxyl group.
2-Methylphenylmethanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (2-Ethylphenyl)methanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as boiling point and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
(2-ethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUIQTMDIOLKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411371 | |
Record name | 2-Ethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-90-8 | |
Record name | 2-Ethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Nucleoside 2-deoxyribosyltransferase from Trypanosoma brucei with (2-Ethylphenyl)methanol bound?
A1: While the provided abstract [] does not describe the results of the crystallographic study, obtaining the crystal structure of Nucleoside 2-deoxyribosyltransferase (NDT) from Trypanosoma brucei with this compound bound is significant. It suggests that this compound might interact with and potentially inhibit this enzyme. NDT plays a crucial role in the salvage pathway of purine nucleotide biosynthesis in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Therefore, understanding the interaction of this compound with this enzyme could be valuable for developing new therapeutic strategies against this parasitic disease. Further details about the binding site, interactions, and potential inhibitory effects would be revealed in the full research article.
Q2: Does the inclusion of this compound in the hexacarbonyldicobalt complex influence its biological activity?
A2: Yes, while the this compound itself is not the primary focus in the study on hexacarbonyldicobalt complexes [], the research suggests that the organic ligand attached to the hexacarbonyldicobalt moiety can influence the biological activity. Comparing the aspirin derivative [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt (Co-ASS) and hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) showed that despite both acting as CO-releasing molecules (CO-RMs), they exhibited different effects on malignant pleural mesothelioma (MPM) cells. Specifically, Co-EPM induced an increase in senescent cells, while Co-ASS did not, highlighting the role of the organic ligand in determining the specific biological outcome []. This finding suggests that modifications to the this compound structure within the complex could be further explored to fine-tune the biological activity and target specific cell responses.
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